molecular formula C18H20ClNO2 B4903918 N~1~-[4-(sec-butyl)phenyl]-5-chloro-2-methoxybenzamide

N~1~-[4-(sec-butyl)phenyl]-5-chloro-2-methoxybenzamide

Cat. No.: B4903918
M. Wt: 317.8 g/mol
InChI Key: PHROSBNOVBASDJ-UHFFFAOYSA-N
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Description

N~1~-[4-(sec-butyl)phenyl]-5-chloro-2-methoxybenzamide is a chemical compound with a complex structure that includes a sec-butyl group, a phenyl ring, a chloro substituent, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(sec-butyl)phenyl]-5-chloro-2-methoxybenzamide typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the sec-butyl, chloro, and methoxy groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl~3~) and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(sec-butyl)phenyl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents like lithium aluminum hydride (LiAlH~4~), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products with different functional groups.

Scientific Research Applications

N~1~-[4-(sec-butyl)phenyl]-5-chloro-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-(sec-butyl)phenyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(sec-butyl)phenyl]-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-4-12(2)13-5-8-15(9-6-13)20-18(21)16-11-14(19)7-10-17(16)22-3/h5-12H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHROSBNOVBASDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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